molecular formula C14H8N2O5 B7628440 (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid

(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B7628440
M. Wt: 284.22 g/mol
InChI Key: SCPSXVSHKYKNAJ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid, also known as CNF or 4-nitrophenyl 2-cyano-3-(furan-2-yl)acrylate, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNF is a highly conjugated molecule that exhibits strong absorption in the visible region of the electromagnetic spectrum. This feature makes it an excellent candidate for a variety of applications, including biological imaging, sensing, and drug delivery.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid is not fully understood, but it is believed to involve the formation of a covalent bond between the this compound molecule and the target biomolecule. This covalent bond results in a shift in the absorption and fluorescence properties of the this compound molecule, allowing for the detection and imaging of the target biomolecule.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and minimal side effects in laboratory experiments. However, its long-term effects on living organisms are not yet fully understood, and further research is necessary to determine its safety for use in vivo.

Advantages and Limitations for Lab Experiments

(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid offers several advantages for use in laboratory experiments, including its strong absorption and fluorescence properties, its ability to selectively bind to biomolecules, and its low toxicity. However, its synthesis can be challenging and time-consuming, and its long-term effects on living organisms are not yet fully understood.

Future Directions

There are several future directions for research on (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid, including its use in drug delivery, its potential as a diagnostic tool for cancer and other diseases, and its application in the development of new materials for use in electronics and photonics. Additionally, further research is necessary to fully understand the mechanism of action of this compound and its long-term effects on living organisms.

Synthesis Methods

(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid can be synthesized through a multi-step process that involves the condensation of 4-nitrophenylacetic acid with furan-2-carbaldehyde, followed by the addition of cyanoacetic acid. The resulting product is then purified through column chromatography to obtain a pure sample of this compound.

Scientific Research Applications

(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid has been extensively studied for its potential applications in biological imaging and sensing. It has been demonstrated that this compound can selectively bind to proteins and nucleic acids, making it a useful tool for detecting and imaging these biomolecules in living cells. Additionally, this compound has been shown to exhibit fluorescence properties when excited with visible light, making it an excellent candidate for use in fluorescence microscopy.

Properties

IUPAC Name

(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O5/c15-8-10(14(17)18)7-12-5-6-13(21-12)9-1-3-11(4-2-9)16(19)20/h1-7H,(H,17,18)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPSXVSHKYKNAJ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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